molecular formula C19H17Cl2FN2O2 B7688385 N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No. B7688385
M. Wt: 395.3 g/mol
InChI Key: ZWRFYGFZOAZQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide, commonly known as JNJ-42165279, is a novel small molecule drug that has been synthesized for the treatment of various neurological disorders. This drug has shown potential in treating depression, anxiety, and schizophrenia.

Mechanism of Action

JNJ-42165279 works by inhibiting the activity of PDE10A enzyme, which is responsible for breaking down cAMP and cGMP in the brain. The inhibition of PDE10A by JNJ-42165279 leads to an increase in the levels of cAMP and cGMP, which in turn leads to an improvement in the symptoms of depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
JNJ-42165279 has been found to have a positive effect on the levels of neurotransmitters such as dopamine, glutamate, and acetylcholine in the brain. It has also been found to improve cognitive function and memory. However, more research is needed to fully understand the biochemical and physiological effects of JNJ-42165279.

Advantages and Limitations for Lab Experiments

JNJ-42165279 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has also shown good efficacy and selectivity in pre-clinical studies. However, JNJ-42165279 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the research and development of JNJ-42165279. One direction is to further explore its potential in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and bioavailability. Additionally, more research is needed to fully understand the biochemical and physiological effects of JNJ-42165279 and its mechanism of action. Finally, the development of new and more efficient synthesis methods for JNJ-42165279 could lead to its more widespread use in research and potential clinical applications.
Conclusion:
JNJ-42165279 is a novel small molecule drug that has shown potential in treating various neurological disorders. Its mechanism of action involves the inhibition of PDE10A enzyme, which leads to an increase in the levels of cAMP and cGMP in the brain. While JNJ-42165279 has shown good efficacy and selectivity in pre-clinical studies, more research is needed to fully understand its biochemical and physiological effects and optimize its pharmacokinetic properties. The development of new and more efficient synthesis methods for JNJ-42165279 could also lead to its more widespread use in research and potential clinical applications.

Synthesis Methods

The synthesis of JNJ-42165279 involves the reaction of 2,6-dichloroaniline with 4-fluorobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain JNJ-42165279.

Scientific Research Applications

JNJ-42165279 has shown potential in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to be a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. The inhibition of PDE10A by JNJ-42165279 leads to an increase in the levels of cAMP and cGMP, which in turn leads to an improvement in the symptoms of depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN2O2/c20-15-2-1-3-16(21)17(15)23-18(25)12-8-10-24(11-9-12)19(26)13-4-6-14(22)7-5-13/h1-7,12H,8-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRFYGFZOAZQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.